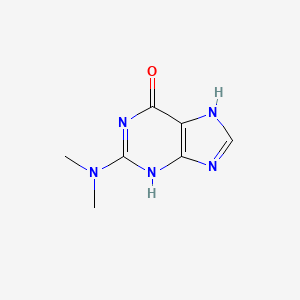

2-(dimethylamino)-3,7-dihydropurin-6-one

Description

2-(Dimethylamino)-3,7-dihydropurin-6-one, also referred to as N²,N²-dimethylguanine in some contexts, is a purine derivative characterized by a dimethylamino substitution at the 2-position of the purine ring. This compound is structurally related to guanine, with methylation at the N² position altering its electronic and steric properties. It is primarily utilized in research settings, particularly in studies involving nucleic acid analogs, enzyme inhibition, or photopolymerization initiators.

Properties

IUPAC Name |

2-(dimethylamino)-3,7-dihydropurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O/c1-12(2)7-10-5-4(6(13)11-7)8-3-9-5/h3H,1-2H3,(H2,8,9,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSMHKMPBNTBOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=O)C2=C(N1)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=NC(=O)C2=C(N1)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-3,7-dihydropurin-6-one typically involves the reaction of purine derivatives with dimethylamine. One common method includes the use of dimethylamine in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol to facilitate the interaction between the reactants .

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may involve multiple steps, including purification stages such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)-3,7-dihydropurin-6-one undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group is replaced by other nucleophiles under appropriate conditions

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated purine derivative, while reduction could produce a more saturated compound .

Scientific Research Applications

2-(dimethylamino)-3,7-dihydropurin-6-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids.

Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.

Industry: Utilized in the development of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-3,7-dihydropurin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural Differences :

- Ethyl 4-(dimethylamino) benzoate: Features a dimethylamino group attached to a benzene ring at the para position, with an ester functional group.

- 2-(Dimethylamino) ethyl methacrylate: Contains a methacrylate backbone with a dimethylamino group at the ethyl chain.

Reactivity and Applications: highlights that ethyl 4-(dimethylamino) benzoate demonstrates superior performance as a co-initiator in resin cements compared to 2-(dimethylamino) ethyl methacrylate. Specifically:

- Degree of Conversion: Ethyl 4-(dimethylamino) benzoate achieves a higher degree of polymerization (DC) in resin systems (65–75%) compared to 2-(dimethylamino) ethyl methacrylate (50–60%) .

- Physical Properties: Resins containing ethyl 4-(dimethylamino) benzoate exhibit better flexural strength (85–95 MPa) and lower water sorption (<2.5 µg/mm³) than those with 2-(dimethylamino) ethyl methacrylate (flexural strength: 70–80 MPa; water sorption: >3.0 µg/mm³) .

- Synergy with Diphenyliodonium Hexafluorophosphate (DPI): While DPI enhances the DC of 2-(dimethylamino) ethyl methacrylate-based resins, ethyl 4-(dimethylamino) benzoate systems are less dependent on DPI for optimal performance .

Key Takeaway: The aromatic dimethylamino group in ethyl 4-(dimethylamino) benzoate confers greater stability and reactivity in photopolymerization, making it preferable for dental and industrial resins.

2-(Dimethylamino)ethanethiol

Structural Differences: This compound (CAS RN: 108-02-1) features a dimethylamino group attached to an ethanethiol chain, contrasting with the purine backbone of the target compound .

Functional Properties :

- Reactivity: The thiol (-SH) group in 2-(dimethylamino)ethanethiol enables nucleophilic and redox reactions, unlike the purinone’s hydrogen-bonding and π-stacking capabilities.

- Applications: Primarily used in organic synthesis and as a ligand in coordination chemistry, whereas this compound is more relevant in biochemical studies .

Purine Derivatives with Amino/Alkylamino Substitutions

lists compounds such as 2-(1-(2-amino-9H-purin-6-ylamino)-ethyl)-3-(2,6-dichloro-phenyl)-5-methyl-3H-quinazolin-4-one, which share a purine core but differ in substitution patterns:

- Electronic Effects : Methylation at the N² position increases hydrophobicity and electron-donating effects, which could influence binding affinity in drug design compared to unmethylated analogs.

Data Table: Comparative Properties of Selected Compounds

| Compound | Core Structure | Key Functional Group | Degree of Conversion (DC)* | Flexural Strength (MPa) | Primary Applications |

|---|---|---|---|---|---|

| This compound | Purine | N²-dimethylamino | N/A | N/A | Biochemical research |

| Ethyl 4-(dimethylamino) benzoate | Benzene | Para-dimethylamino, ester | 65–75% | 85–95 | Dental resins, photopolymers |

| 2-(Dimethylamino) ethyl methacrylate | Methacrylate | Ethyl-dimethylamino | 50–60% | 70–80 | Industrial resins |

| 2-(Dimethylamino)ethanethiol | Ethanethiol | Thiol, dimethylamino | N/A | N/A | Organic synthesis |

*DC values from ; other data synthesized from references.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.